



Application of CGP 37849 in Hippocampal Slice Preparations: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 37849, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] [2][3] Its ability to specifically block NMDA receptor-mediated excitatory neurotransmission makes it a valuable pharmacological tool for investigating the role of NMDA receptors in various physiological and pathological processes within the central nervous system. Hippocampal slice preparations are a widely used ex vivo model to study synaptic transmission and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), processes in which NMDA receptors play a crucial role.[4][5] This document provides detailed application notes and protocols for the use of CGP 37849 in electrophysiological studies using hippocampal slice preparations.

Mechanism of Action

CGP 37849 acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[3] By competing with the endogenous agonist glutamate, it prevents the opening of the NMDA receptor ion channel, thereby inhibiting the influx of Ca²⁺ ions that is critical for the induction of many forms of synaptic plasticity. [5] Studies have shown that CGP 37849 is highly selective for the NMDA receptor and does not significantly affect responses mediated by other glutamate receptors, such as AMPA and kainate receptors.[1][3]



Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and effects of **CGP 37849** from various studies.

Table 1: In Vitro Binding Affinity and Potency

Parameter	Value	Preparation	Reference
Ki for NMDA-sensitive L-[³ H]-glutamate binding	220 nM	Rat brain postsynaptic density fractions	[2][3]
Ki for [³H]-CPP binding	35 nM	Rat brain postsynaptic density fractions	[3]
Potency vs. D-AP5	5- to 10-fold more potent	Isolated hippocampal, substantia nigra, and spinal cord preparations	[1]
Concentration to suppress burst firing in CA1 neurons	Up to 10 μM	Rat hippocampal slices in low Mg ²⁺ medium	[3]

Table 2: In Vivo Efficacy



Species	Effect	Effective Dose (p.o.)	Reference
Rat	Antagonism of NMDA- evoked responses in hippocampal pyramidal cells	100 mg/kg	[1]
Mouse	Suppression of maximal electroshock- induced seizures (ED ₅₀)	21 mg/kg	[3]
Rat	Suppression of electroshock-induced seizures (ED50)	8 - 22 mg/kg	[6]
Mouse	Facilitation of passive- avoidance task retention	0.3 mg/kg	[7]
Mouse	Impairment of passive-avoidance task retention	30 mg/kg	[7]

Experimental Protocols

I. Preparation of Acute Hippocampal Slices

This protocol describes the standard method for preparing acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

- Rodent (rat or mouse)
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Dissection tools (scissors, forceps, scalpel)



- Vibrating microtome (vibratome)
- Ice-cold cutting solution (see recipe below)
- Artificial cerebrospinal fluid (aCSF) (see recipe below)
- Carbogen gas (95% O₂, 5% CO₂)
- Incubation chamber
- Recording chamber

Solutions:

- Cutting Solution (Sucrose-based):
 - o 210 mM Sucrose
 - 2.5 mM KCl
 - 1.25 mM NaH₂PO₄
 - 25 mM NaHCO₃
 - 7 mM MgCl₂
 - 0.5 mM CaCl₂
 - o 10 mM D-glucose
 - Continuously bubbled with carbogen gas and kept at 0-4°C.
- Artificial Cerebrospinal Fluid (aCSF):
 - 124 mM NaCl
 - 2.5 mM KCl
 - 1.25 mM NaH₂PO₄



- 25 mM NaHCO₃
- 2 mM MgSO₄
- 2 mM CaCl₂
- 10 mM D-glucose
- Continuously bubbled with carbogen gas. pH should be 7.4.

Procedure:

- Anesthetize the animal according to approved institutional protocols.
- Perform decapitation and rapidly dissect the brain.
- Immerse the brain in ice-cold, carbogenated cutting solution.
- Isolate the hippocampus.
- Mount the hippocampus onto the vibratome stage and submerge it in the ice-cold cutting solution.
- Cut transverse slices at a thickness of 300-400 μm.
- Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes.
- After the initial recovery period, maintain the slices at room temperature (22-25°C) in carbogenated aCSF until they are transferred to the recording chamber. Slices should be allowed to recover for at least 1 hour before recording.

II. Electrophysiological Recording and Application of CGP 37849

This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus and applying **CGP 37849**.



Materials:

- Prepared hippocampal slices
- Recording setup (microscope, micromanipulators, amplifier, digitizer)
- Recording chamber with continuous aCSF perfusion
- Stimulating electrode (e.g., bipolar tungsten electrode)
- Recording electrode (glass micropipette filled with aCSF, 1-5 M Ω resistance)
- CGP 37849 stock solution (dissolved in a suitable solvent, e.g., water or a mild base, and then diluted in aCSF)

Procedure:

- Transfer a hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
- Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
- Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz). Adjust the stimulation intensity to elicit a fEPSP that is approximately 30-50% of the maximal response.
- Record a stable baseline for at least 20-30 minutes.
- To apply CGP 37849, switch the perfusion to aCSF containing the desired concentration of the drug.
- Record the effects of CGP 37849 on the fEPSPs. To study its effect on NMDA receptormediated responses specifically, a low-magnesium aCSF can be used to enhance the NMDA component of the synaptic response.
- For washout experiments, switch the perfusion back to the control aCSF.

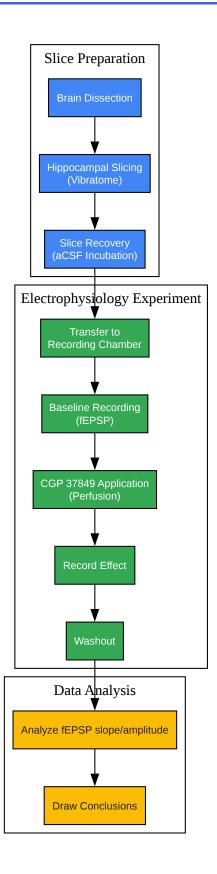


Visualizations Signaling Pathway of NMDA Receptor Antagonism by CGP 37849

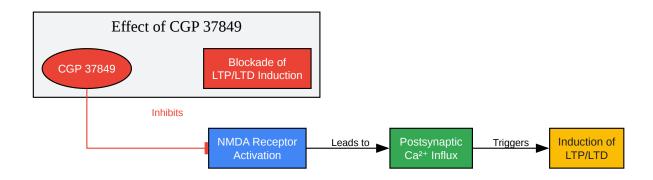












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